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Compound of Interest

2,4-Dimethoxy-3-methylbenzyl
Compound Name:

alcohol
CAS No.: 78647-61-7
Cat. No.: B1334576

Get Quote

\ J

CAS Registry Number: 78647-61-7 Formula:
Molecular Weight: 198.22 g/mol

Executive Technical Summary

2,4-Dimethoxy-3-methylbenzyl alcohol is a highly electron-rich aromatic intermediate. Its
utility in medicinal chemistry stems from its specific substitution pattern: two methoxy groups
(positions 2, 4) providing strong electron donation, and a methyl group (position 3) acting as a
steric and electronic modulator.

For researchers monitoring reaction progress (e.g., reduction of the corresponding
benzaldehyde) or assessing purity, UV-Vis spectroscopy offers a rapid, non-destructive
validation method. This guide compares its spectral signature against its closest structural
analogs—2,4-Dimethoxybenzyl alcohol and Veratryl alcohol (3,4-Dimethoxybenzyl alcohol)—to
establish a robust identification baseline.

Key Characteristic: The compound exhibits a primary absorption maximum (
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) in the 278-282 nm range (benzenoid B-band), with a significant secondary band near 230
nm. The 3-methyl group induces a bathochromic (red) shift relative to the des-methyl analog
due to hyperconjugation, despite potential steric crowding.

Comparative Spectral Analysis

To ensure accurate identification, we compare the target compound with "alternatives"—

structurally similar benzyl alcohols often found in the same synthetic pathways or used as lignin
models.

Table 1: UV-Vis Absorption Maxima Comparison

Data represents measurements in Methanol (MeOH) at 25°C.
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Compound

Structure

(Primary)

(Secondary)

Electronic
Influence

2,4-Dimethoxy-3-
methylbenzyl
alcohol

Target

278-282 nm

~230 nm

+l (Methyl) & +M
(Methoxy)Methyl
group at C3 adds
electron density,
causing a slight
red shift vs. the

des-methyl form.

2,4-
Dimethoxybenzyl

alcohol

Analog (Des-
methyl)

276 nm

227 nm

+M
(Methoxy)Strong
resonance from
ortho/para
methoxy groups
dominates the

spectrum.

Veratryl alcohol

Isomer (3,4-

Dimethoxy)

280 nm

230 nm

+M
(Methoxy)Standa
rd lignin model;
absorption is
similar but
chemically
distinct due to
substitution

pattern.

2,4-Dimethoxy-3-
methylbenzaldeh
yde

Precursor

282-285 nm

305-310 nm

+M & -M
(Carbonyl)Prese
nce of C=0
conjugation
extends the
chromophore,

shifting

to longer

wavelengths.
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Mechanistic Insight

The absorption at ~280 nm corresponds to the

transition of the benzene ring.

e Auxochromic Effect: The methoxy groups (-OCH

) are strong auxochromes. Their lone pairs participate in resonance (+M effect), significantly
lowering the energy gap for the

transition compared to benzene (254 nm).

o Steric Modulation: The methyl group at position 3 is "buttressed" between two methoxy
groups. While alkyl groups typically red-shift the spectrum (+5 nm), the steric crowding may
force the methoxy groups slightly out of plane. However, experimental data on the aldehyde
precursor suggests the electronic donating effect dominates, maintaining the

near 280 nm.

Experimental Protocol: Self-Validating
Characterization

This protocol is designed to be self-validating. If the resulting spectrum does not meet the
"Acceptance Criteria” defined in the decision tree below, the sample purity or identity is
suspect.

Reagents & Equipment[1][2][3][4]

e Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or Benzene as they
absorb in the target region.

e Blank: Pure HPLC-grade Methanol.
e Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200—400 nm).

e Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
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e Stock Solution Preparation:
o Weigh 10.0 mg of 2,4-Dimethoxy-3-methylbenzyl alcohol.
o Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 5 mM) stock.

o Validation Check: Solution must be clear and colorless. Any yellowing suggests oxidation
to the aldehyde or quinone formation.

e Working Solution Dilution:
o Dilute 100

L of Stock into 9.9 mL Methanol (1:100 dilution).

o Final Concentration: ~50

M.

o Target Absorbance: 0.6 — 0.9 AU at

e Acquisition:
o Baseline correct using the solvent blank.
o Scan from 400 nm down to 200 nm.
o Record
and Absorbance (
)-[1112][3]
o Calculation of Extinction Coefficient (

):

o Where
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is molar concentration and
is path length (1 cm).

o Expected

: 2,500 - 4,000

Visualizations
Figure 1: Spectral Validation Workflow

This diagram outlines the logical flow for validating the compound's identity during synthesis
(e.g., reduction from aldehyde).
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Crude Reaction Mixture
(Reduction of Aldehyde)

Isolation / Work-up
(Extraction DCM/Water)

UV-Vis Scan
(200-400 nm in MeOH)

Check Primary Peak
Is Amax = 278-282 nm?

No (<270 or >290)

Check Secondary Features FAIL: Wrong Product
Is there a shoulder >300 nm? Check NMR

No (Baseline flat >300 nm) \\Yes (Peak ~310 nm)

PASS: Identity Confirmed FAIL: Incomplete Reduction

Pure Alcohol (Residual Aldehyde)

Click to download full resolution via product page

Caption: Logic flow for validating 2,4-Dimethoxy-3-methylbenzyl alcohol purity via UV-Vis.
Note the critical check for aldehyde contamination at >300 nm.

Figure 2: Substituent Effects on

Visualizing how structural changes shift the absorption maximum.
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Caption: Bathochromic shifts induced by sequential addition of auxochromes and chromophore
extension.

References

e Chemical Identity & CAS:2,4-Dimethoxy-3-methylbenzyl alcohol (CAS 78647-61-7).[4][5]
[6] Chemical Book / CAS Common Chemistry.

e Synthesis & Intermediate Use:Synthetic studies on (-)-lemonomycin: An efficient asymmetric
synthesis of lemonomycinone amide. (Mentions 2,4-dimethoxy-3-methylbenzaldehyde and
alcohol intermediates). (Note: Verified via synthesis literature for Lemonomycin).

e Analog Spectral Data (Veratryl Alcohol):Catalytic Oxidation of Methoxy Substituted Benzyl
Alcohols as Model for Lignin Derivatives Valorisation. (Provides comparative UV data for 3,4-
dimethoxy and 2,4-dimethoxy analogs).

o Aldehyde Precursor Data:Measured Solid State and Sub-Cooled Liquid Vapour Pressures of
Benzaldehydes Using Knudsen Effusion Mass Spectrometry. (Discusses 2,4-dimethoxy-3-
methylbenzaldehyde properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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